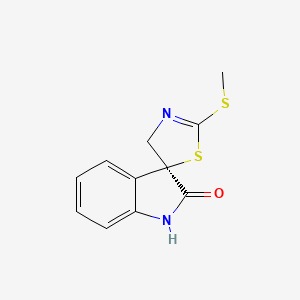

Spirobrassinin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spirobrassinin is a natural product found in Brassica juncea, Raphanus sativus, and Brassica oleracea with data available.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Recent studies have highlighted the herbicidal properties of Spirobrassinin, particularly its ability to inhibit specific enzymes associated with weed growth.

1. Molecular Docking and Dynamics Simulations

A study conducted by Wang et al. (2023) utilized molecular docking and dynamics simulations to investigate the binding interactions of this compound with various herbicidal target sites. The research identified several key interactions that contribute to its inhibitory effects on weeds:

| Herbicidal Target Site | Binding Energy (Kcal/mol) |

|---|---|

| Acetolactate Synthase (ALS) | -5.22 |

| Dihydrodipicolinate Synthase (DHAD) | -5.56 |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | -5.89 |

| Polyphenol Oxidase (PPO) | -6.43 |

| PSBD1 | -7.30 |

These findings suggest that this compound binds effectively to these target sites, potentially leading to its use as a natural herbicide in agricultural practices .

2. Impact on Plant Growth Regulators

Additionally, the study explored how this compound affects plant growth regulators, showing that it influences phytohormone levels in plants such as Lactuca sativa (lettuce). The compound was found to alter the concentrations of abscisic acid and gibberellins, which are crucial for plant growth and development .

Biological Activities

Beyond its agricultural applications, this compound exhibits significant biological activities that could be harnessed in medicinal contexts.

1. Anti-inflammatory and Anticancer Properties

Research has indicated that spiro-flavonoids, including this compound, possess anti-inflammatory and anticancer activities. A comprehensive review highlighted the structural diversity of spiro-flavonoids and their biological effects, emphasizing the potential of these compounds in therapeutic applications .

2. Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound against amyloid beta-induced toxicity in neuronal cells. The results demonstrated that this compound could reduce oxidative stress markers and improve cell viability, suggesting its potential role in treating neurodegenerative diseases .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Elicitation Experiments : In Brassica juncea and Brassica rapa, elicitation with this compound led to increased production of indole-3-acetonitrile, an important metabolite for plant defense mechanisms .

- Enzymatic Activity Studies : A detailed examination of enzymatic activities revealed that this compound significantly inhibits key enzymes involved in metabolic pathways related to weed growth, further supporting its application as a natural herbicide .

Analyse Chemischer Reaktionen

Multicomponent Reaction Strategies

Spirobrassinin’s spirooxindole core aligns with synthetic methodologies for analogous spiro compounds. For example, spirooxindoles are synthesized via three-component reactions involving isatin derivatives, amino acids, and alkynes under microwave irradiation (Scheme 8) . Although not directly applied to this compound, these methods highlight scalable and eco-friendly approaches:

Example Protocol :

-

Components: Isatin, amino acid (e.g., proline), but-2-ynedioate.

-

Conditions: Microwave irradiation (150 W), aqueous medium, catalyst-free.

-

Advantages: 85–95% yield, <15-minute reaction time.

Derivatization via Precursor Modification

Modifying the tryptophan precursor enables the synthesis of this compound derivatives. For example, substituting tryptophan with 5-methyl-DL-tryptophan introduces methyl groups at specific positions, yielding non-natural analogues with retained bioactivity . This strategy avoids post-synthetic functionalization challenges.

Derivatization Potential:

-

Substituents: Halogen, alkyl, or aryl groups on the tryptophan backbone.

-

Applications: Enhanced herbicidal or antimicrobial properties .

Computational Insights into Reactivity

In silico studies predict this compound’s interactions with biological targets, such as plant growth regulators and herbicidal enzymes. Molecular dynamics simulations reveal stable binding modes with PSBD1 (a photosystem II component), driven by van der Waals forces and π-π stacking (binding free energy: −9.09 kcal/mol) . These insights guide the design of this compound-based agrochemicals.

Eigenschaften

CAS-Nummer |

113866-40-3 |

|---|---|

Molekularformel |

C11H10N2OS2 |

Molekulargewicht |

250.3 g/mol |

IUPAC-Name |

(3S)-2'-methylsulfanylspiro[1H-indole-3,5'-4H-1,3-thiazole]-2-one |

InChI |

InChI=1S/C11H10N2OS2/c1-15-10-12-6-11(16-10)7-4-2-3-5-8(7)13-9(11)14/h2-5H,6H2,1H3,(H,13,14)/t11-/m1/s1 |

InChI-Schlüssel |

FUHQSEOSBHASCH-LLVKDONJSA-N |

SMILES |

CSC1=NCC2(S1)C3=CC=CC=C3NC2=O |

Isomerische SMILES |

CSC1=NC[C@@]2(S1)C3=CC=CC=C3NC2=O |

Kanonische SMILES |

CSC1=NCC2(S1)C3=CC=CC=C3NC2=O |

Synonyme |

spirobrassinin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.